![molecular formula C10H21NO B1463366 (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol CAS No. 1218505-41-9](/img/structure/B1463366.png)
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol, also known as cyclopentanecarboxylic acid ethyl ester, is a cyclic, colorless, and odorless organic compound with the molecular formula C10H19NO2. It is a derivative of cyclopentanecarboxylic acid, and is commonly found in the environment as a result of industrial processes. Cyclopentanecarboxylic acid ethyl ester has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Cyclopentanecarboxylic acid ethyl ester has been studied for its potential applications in various scientific fields. In organic synthesis, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester has been used as a starting material for the synthesis of other compounds, such as cyclopentenones and cyclopentenols. In drug discovery, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester has been studied for its potential as an anti-inflammatory and anti-tumor agent. In biochemistry, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester has been used as a substrate for the synthesis of phospholipids and other bioactive molecules.
Mechanism of Action
Cyclopentanecarboxylic acid ethyl ester has been studied for its potential mechanism of action in various biological systems. In cells, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester has been shown to interact with various proteins, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and lipoxygenase (LPO). It has also been shown to inhibit the activity of the enzymes involved in the synthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Cyclopentanecarboxylic acid ethyl ester has been studied for its potential biochemical and physiological effects. In vitro studies have shown that (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester can inhibit the synthesis of prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. In vivo studies have shown that (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
Cyclopentanecarboxylic acid ethyl ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive starting material for organic synthesis. Additionally, it is relatively non-toxic and can be easily stored at room temperature. However, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester is highly reactive and can undergo side reactions if not handled properly.
Future Directions
There are several potential future directions for research related to (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-olcarboxylic acid ethyl ester. One potential direction is to further explore its potential applications in drug discovery, as it has already been studied for its anti-inflammatory and anti-tumor properties. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential mechanism of action. Finally, further research could be done on its potential advantages and limitations for use in laboratory experiments.
properties
IUPAC Name |
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-8-11(4-2)9-6-5-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKGZQDOPEAGI-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
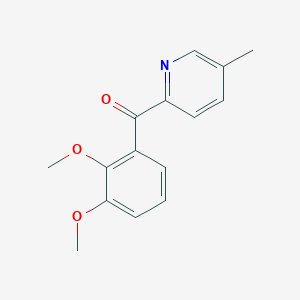
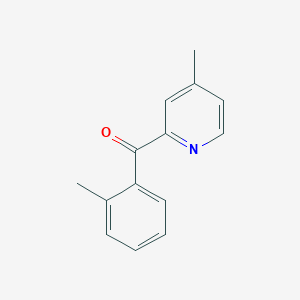
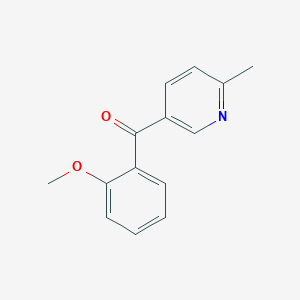
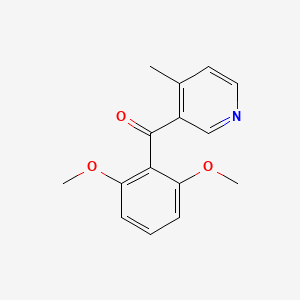
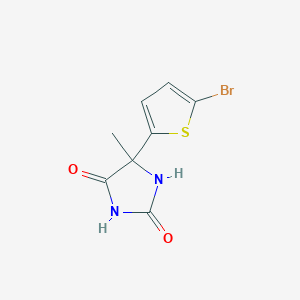
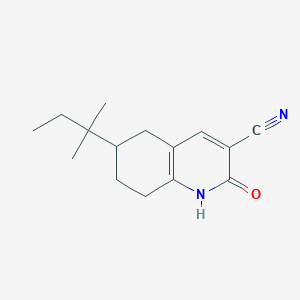

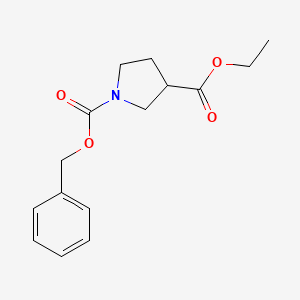
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)



